N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26ClN3O4S2 and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with similar structural features have been synthesized and characterized for their potential as drug candidates. For example, the synthesis and structural characterization of certain methylbenzenesulfonamide CCR5 antagonists have shown their potential use in the prevention of human HIV-1 infection, indicating a methodological approach that could be relevant for synthesizing and assessing the utility of "N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" in similar contexts (Cheng De-ju, 2015).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the process of drug development for neurodegenerative diseases which could potentially be applied to the compound for similar therapeutic targets (A. Rehman et al., 2018).
Anticancer Applications
Research into the synthesis of new heterocyclic derivatives has also shown potential anticancer applications. Specifically, compounds bearing structural features similar to "this compound" have been evaluated as promising anticancer agents, suggesting avenues for research into the compound's potential anticancer properties (A. Rehman et al., 2018).
Enzyme Inhibition
The synthesized compounds have also been screened for enzyme inhibition activity, such as against acetylcholinesterase (AChE) enzyme, indicative of potential therapeutic applications in treating diseases characterized by AChE dysregulation. This suggests a potential research pathway for exploring the enzyme inhibition capabilities of the compound (A. Rehman et al., 2018).
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S2/c22-17-8-6-16(7-9-17)10-12-23-20(26)21(27)24-13-11-18-4-1-2-14-25(18)31(28,29)19-5-3-15-30-19/h3,5-9,15,18H,1-2,4,10-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUXAUYINGWSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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